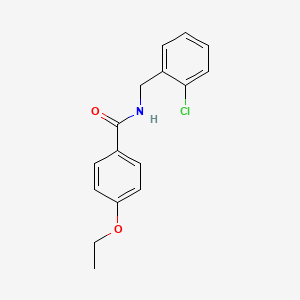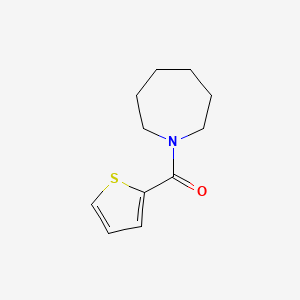![molecular formula C15H17N3O2S B5733802 N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTA and is a member of the thioacetamide family.
Wirkmechanismus
The mechanism of action of MPTA is not completely understood, but studies have suggested that it may act through multiple pathways. MPTA has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. MPTA has also been found to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MPTA has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that MPTA can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. MPTA has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTA in lab experiments is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. However, one limitation is that the mechanism of action of MPTA is not completely understood, which makes it difficult to optimize its use in therapy. Additionally, MPTA has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on MPTA. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to test MPTA in clinical trials to determine its safety and efficacy in humans. Additionally, MPTA could be studied for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases.
Synthesemethoden
The synthesis of MPTA involves the reaction of 2-(4-methyl-2-pyrimidinylthio)acetic acid with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MPTA as a white solid with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that MPTA has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. MPTA has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-5-13(20-3)12(8-10)18-14(19)9-21-15-16-7-6-11(2)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBIIYOTHXXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)


![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)






![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)